molecular formula C10H4BrClF3NO B594905 4-Bromo-3-chloro-7-trifluoromethoxyquinoline CAS No. 1210996-42-1

4-Bromo-3-chloro-7-trifluoromethoxyquinoline

Cat. No.: B594905
CAS No.: 1210996-42-1
M. Wt: 326.497
InChI Key: NIJKOASDWDDEKW-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H4BrClF3NO and a molecular weight of 326.497 g/mol It is a quinoline derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-7-trifluoromethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-7-trifluoromethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-chloro-7-trifluoromethoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-7-methoxyquinoline
  • 4-Bromo-3-chloro-7-fluoroquinoline
  • 4-Bromo-3-chloro-7-ethoxyquinoline

Uniqueness

4-Bromo-3-chloro-7-trifluoromethoxyquinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Properties

CAS No.

1210996-42-1

Molecular Formula

C10H4BrClF3NO

Molecular Weight

326.497

IUPAC Name

4-bromo-3-chloro-7-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4BrClF3NO/c11-9-6-2-1-5(17-10(13,14)15)3-8(6)16-4-7(9)12/h1-4H

InChI Key

NIJKOASDWDDEKW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)Cl)Br

Synonyms

4-Bromo-3-chloro-7-trifluoromethoxyquinoline

Origin of Product

United States

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